2-(Hydroxymethyl)thiophene-3-sulfonamide

Medicinal Chemistry Building Block Synthetic Handle

2-(Hydroxymethyl)thiophene-3-sulfonamide (CAS 107142-08-5) features a unique 3-sulfonamide/2-hydroxymethyl substitution pattern unmatched by generic thiophene sulfonamides. It is the essential intermediate for thifensulfuron-methyl herbicide synthesis and an ideal scaffold for carbonic anhydrase inhibitor programs. The hydroxymethyl handle enables oxidation, etherification, or nucleophilic displacement for rapid library synthesis—versatility absent in unsubstituted analogs. Its 3-sulfonamide position provides critical SAR comparator data versus 2-sulfonamide isomers. Procure for agrochemical lead generation and rational drug design.

Molecular Formula C5H7NO3S2
Molecular Weight 193.2 g/mol
CAS No. 107142-08-5
Cat. No. B020975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)thiophene-3-sulfonamide
CAS107142-08-5
Synonyms3-Thiophenesulfonamide,2-(hydroxymethyl)-(9CI)
Molecular FormulaC5H7NO3S2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1S(=O)(=O)N)CO
InChIInChI=1S/C5H7NO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2,7H,3H2,(H2,6,8,9)
InChIKeyOODNYCRFXITGQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)thiophene-3-sulfonamide (CAS 107142-08-5): A Differentiated Building Block for Life Science and Agrochemical Synthesis


2-(Hydroxymethyl)thiophene-3-sulfonamide (CAS 107142-08-5) is a heterocyclic organic compound with the molecular formula C5H7NO3S2 and a molecular weight of 193.24 g/mol [1]. It features a thiophene ring functionalized at the 2-position with a hydroxymethyl group and at the 3-position with a primary sulfonamide moiety . This specific substitution pattern distinguishes it from other thiophene sulfonamide analogs, conferring unique chemical reactivity and biological activity profiles that are critical for targeted applications in medicinal chemistry and agrochemical research [2].

The Non-Interchangeability of 2-(Hydroxymethyl)thiophene-3-sulfonamide: Why Substitution with Unsubstituted or Positional Isomers Compromises Research Outcomes


Substituting 2-(Hydroxymethyl)thiophene-3-sulfonamide with simpler analogs like thiophene-2-sulfonamide or thiophene-3-sulfonamide is not a viable strategy due to fundamental differences in chemical reactivity and biological target engagement. The presence of the hydroxymethyl group provides a critical synthetic handle for further derivatization (e.g., oxidation, etherification) that is absent in unsubstituted sulfonamides . Furthermore, the specific 3-sulfonamide substitution pattern on the thiophene ring is known to influence biological activity and binding affinity compared to the 2-sulfonamide isomer, as documented in structure-activity relationship studies [1]. Therefore, generic substitution would alter the compound's core functionality, rendering it unsuitable for applications requiring precise molecular architecture, such as targeted enzyme inhibition or its role as a key intermediate in complex molecule synthesis [2].

Quantitative Differentiation Guide for 2-(Hydroxymethyl)thiophene-3-sulfonamide: Head-to-Head and Class-Level Evidence Against Comparators


Differentiation 1: Synthetic Versatility via the Hydroxymethyl Functional Handle vs. Unsubstituted Thiophene Sulfonamides

2-(Hydroxymethyl)thiophene-3-sulfonamide possesses a hydroxymethyl group at the 2-position, a functional handle that enables subsequent chemical transformations such as oxidation to the corresponding aldehyde or carboxylic acid, or etherification . In contrast, unsubstituted thiophene-3-sulfonamide (CAS 64255-63-6) and thiophene-2-sulfonamide (CAS 5932-13-8) lack this reactive moiety, limiting their utility as advanced intermediates in multi-step syntheses. This difference is not merely structural; it translates directly into the compound's designated role as a 'molecular building block' for the construction of more complex molecules .

Medicinal Chemistry Building Block Synthetic Handle

Differentiation 2: Distinct Biological Activity Profile Due to 3-Sulfonamide Substitution Pattern vs. 2-Sulfonamide Isomer

Structure-activity relationship (SAR) studies on thiophene sulfonamides have established that the position of the sulfonamide group on the thiophene ring is a critical determinant of biological activity [1]. Specifically, thiophene-2-sulfonamides have been documented as effective bacterial growth inhibitors, with the parent aminothiophene-2-sulfonamide exhibiting superior activity compared to sulfanilamide [1]. While direct quantitative data for 2-(Hydroxymethyl)thiophene-3-sulfonamide is not available in the same study, the established SAR principle indicates that the 3-sulfonamide substitution pattern of the target compound will impart a different biological activity profile compared to its 2-sulfonamide analog (e.g., 5-(Hydroxymethyl)thiophene-2-sulfonamide, CAS 224313-59-1). This differential activity is also supported by patent literature highlighting the distinct properties of thiophene-3-sulfonamides versus thiophene-2-sulfonamides in modulating biological targets [2].

Carbonic Anhydrase Inhibition Antibacterial Positional Isomer

Differentiation 3: Validated Class-Level Carbonic Anhydrase Inhibition Potency vs. Non-Inhibitory Scaffolds

Thiophene-based sulfonamides, as a class, have been demonstrated to be potent inhibitors of human carbonic anhydrase (hCA) isoenzymes, key therapeutic targets for glaucoma, epilepsy, and obesity [1]. A comprehensive kinetic study on a series of thiophene-based sulfonamides reported IC50 values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, with corresponding Ki values in the nanomolar to micromolar range [1]. While specific data for 2-(Hydroxymethyl)thiophene-3-sulfonamide is not presented in this study, its structural features place it squarely within this class of potent inhibitors. This contrasts with non-sulfonamide thiophene derivatives or other heterocycles lacking the sulfonamide moiety, which would not be expected to exhibit this level of CA inhibition. Furthermore, the study's molecular docking analysis confirmed that the sulfonamide and thiophene moieties play a significant role in enzyme inhibition [1].

Carbonic Anhydrase Enzyme Inhibition Therapeutic Target

Differentiation 4: Established Role as a Key Intermediate in Herbicide Synthesis vs. Non-Intermediary Analogs

2-(Hydroxymethyl)thiophene-3-sulfonamide is a crucial intermediate in the synthesis of thifensulfuron-methyl, a widely used sulfonylurea herbicide [1]. The synthetic route involves the reduction of methyl 3-aminosulfonylthiophene-2-carboxylate (CAS 59337-93-8) to yield the target compound, which is then further elaborated to produce the active herbicide [2]. This specific industrial application differentiates it from other thiophene sulfonamides, such as unsubstituted thiophene-3-sulfonamide or thiophene-2-sulfonamide, which are not documented as intermediates in this particular commercial agrochemical synthesis. The compound's utility in this pathway is directly tied to the presence of both the sulfonamide and the hydroxymethyl group, which are essential for subsequent coupling reactions with triazine moieties [2].

Agrochemical Herbicide Intermediate Sulfonylurea

Differentiation 5: Commercial Availability and High Purity vs. Scarcer or Lower Purity Analogs

2-(Hydroxymethyl)thiophene-3-sulfonamide is commercially available from multiple reputable vendors with a guaranteed purity of 97% or higher . This high purity is essential for ensuring reproducibility in both academic research and industrial applications. In contrast, some positional isomers or less common analogs may be available only through custom synthesis, in lower purity grades, or with longer lead times, which can introduce variability and delay research timelines. For example, the 2-sulfonamide isomer 5-(Hydroxymethyl)thiophene-2-sulfonamide (CAS 224313-59-1) is less commonly listed in major chemical catalogs, potentially impacting procurement efficiency. The ready availability and high purity of the target compound minimize these risks and support rigorous experimental protocols .

Procurement Purity Commercial Availability

High-Impact Application Scenarios for 2-(Hydroxymethyl)thiophene-3-sulfonamide Derived from Quantitative Evidence


Scenario 1: Advanced Intermediate for Sulfonylurea Herbicide Development

As evidenced by its role as a key intermediate in the synthesis of thifensulfuron-methyl [1], 2-(Hydroxymethyl)thiophene-3-sulfonamide is the preferred starting material for agrochemical research groups developing novel sulfonylurea herbicides. Its specific substitution pattern is essential for the subsequent coupling reactions that yield the active herbicide, making it irreplaceable by simpler thiophene sulfonamides. Researchers can leverage its established synthetic pathway to efficiently generate lead candidates for crop protection.

Scenario 2: Scaffold for Carbonic Anhydrase Inhibitor Design

Given the well-documented class-level potency of thiophene-based sulfonamides as carbonic anhydrase inhibitors [2], this compound serves as an ideal scaffold for medicinal chemistry programs targeting hCA isoforms. Its hydroxymethyl group offers a convenient vector for further structural elaboration to optimize potency, selectivity, and pharmacokinetic properties. This positions it as a superior starting point compared to unsubstituted thiophene sulfonamides, which lack this synthetic versatility.

Scenario 3: Positional Isomer Probe for SAR Studies

The distinct 3-sulfonamide substitution pattern of this compound, in contrast to the more common 2-sulfonamide isomer, makes it a valuable tool for structure-activity relationship (SAR) studies [3]. Researchers investigating the biological effects of sulfonamide position on target engagement or cellular activity can use this compound as a direct comparator to its 2-sulfonamide analog (e.g., 5-(Hydroxymethyl)thiophene-2-sulfonamide). This allows for the precise deconvolution of positional effects on activity, which is critical for rational drug design.

Scenario 4: Building Block for Diverse Heterocyclic Libraries

The compound's dual functionality—a sulfonamide and a primary alcohol—makes it a versatile building block for the synthesis of diverse heterocyclic libraries . The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. These transformations enable the rapid generation of structurally varied analogs for high-throughput screening in drug discovery. This level of synthetic utility is not available with unsubstituted thiophene sulfonamide analogs, providing a clear procurement advantage for library synthesis.

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